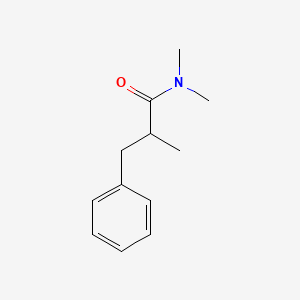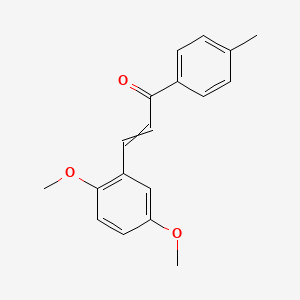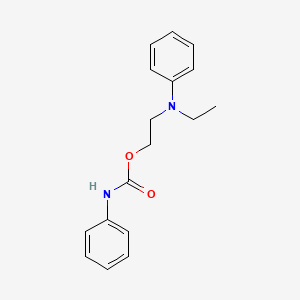
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves several steps. One common method includes the reaction of benzenecarbothioic acid with 1-piperidinylmethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene or dichloromethane. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced products.
Applications De Recherche Scientifique
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .
Comparaison Avec Des Composés Similaires
S-(1-piperidinylmethyl) benzenecarbothioate hydrochloride can be compared with other similar compounds, such as:
S-(1-piperidinylmethyl) benzenecarbothioate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
S-(1-piperidinylmethyl) benzenecarbothioate sulfate: Contains a sulfate group instead of hydrochloride, leading to different chemical properties and applications.
S-(1-piperidinylmethyl) benzenecarbothioate nitrate:
Propriétés
Numéro CAS |
886-07-7 |
|---|---|
Formule moléculaire |
C13H18ClNOS |
Poids moléculaire |
271.81 g/mol |
Nom IUPAC |
S-(piperidin-1-ylmethyl) benzenecarbothioate;hydrochloride |
InChI |
InChI=1S/C13H17NOS.ClH/c15-13(12-7-3-1-4-8-12)16-11-14-9-5-2-6-10-14;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
Clé InChI |
ZRCQHPJPQXKYRK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CSC(=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)


![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)




![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)

